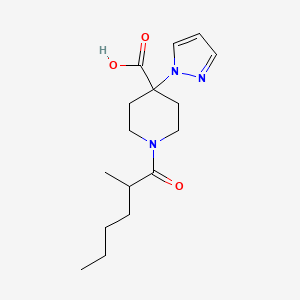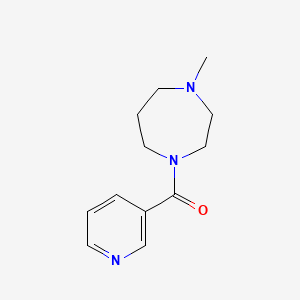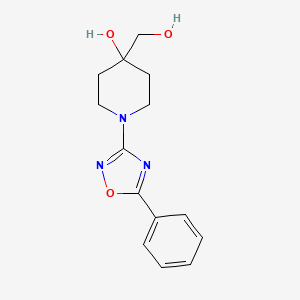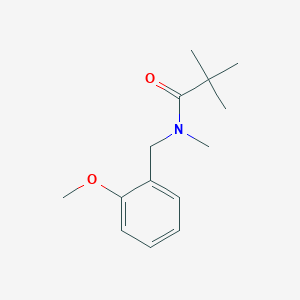
1-(2-methylhexanoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methylhexanoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid, also known as MPHP-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It was first synthesized in 2018 and has gained popularity in the research community due to its potential therapeutic applications.
作用機序
1-(2-methylhexanoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid acts as a potent agonist of the CB1 receptor, which is primarily located in the brain and central nervous system. Upon binding to the receptor, 1-(2-methylhexanoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid activates various signaling pathways that lead to the modulation of neurotransmitter release and subsequent changes in physiological processes such as appetite, pain, and mood.
Biochemical and Physiological Effects:
1-(2-methylhexanoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been shown to have various biochemical and physiological effects. It has been found to increase food intake and body weight in animal models, suggesting its potential use as an appetite stimulant. 1-(2-methylhexanoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has also been shown to have analgesic effects, reducing pain sensitivity in animal models. Additionally, it has been found to have anxiolytic and antidepressant properties, making it a potential candidate for the treatment of anxiety and depression.
実験室実験の利点と制限
1-(2-methylhexanoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has several advantages for lab experiments, including its high potency and selectivity for the CB1 receptor, making it an ideal tool for studying the receptor's physiological and biochemical effects. However, its high potency also poses a risk of toxicity, requiring careful dosing and monitoring. Additionally, 1-(2-methylhexanoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid's synthetic nature may limit its applicability to in vivo studies, requiring further investigation to determine its efficacy in clinical settings.
将来の方向性
May include investigating its efficacy in clinical settings for the treatment of neurological disorders, such as multiple sclerosis and Parkinson's disease. Additionally, further studies may explore its potential use as an appetite stimulant and analgesic in clinical settings. Further research may also investigate the safety and toxicity of 1-(2-methylhexanoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid, as well as its potential interactions with other drugs and compounds.
In conclusion, 1-(2-methylhexanoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. Its high affinity and selectivity for the CB1 receptor make it an ideal tool for studying the receptor's physiological and biochemical effects. However, its synthetic nature and potential toxicity require careful dosing and monitoring. Further research may explore its potential use as an appetite stimulant, analgesic, and treatment for neurological disorders.
合成法
The synthesis of 1-(2-methylhexanoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid involves the reaction between 4-cyano-1H-pyrazole and 1-(2-methylhexanoyl)piperidine-4-carboxylic acid in the presence of a catalyst. The reaction yields 1-(2-methylhexanoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid as a white powder, which can be purified using various techniques such as column chromatography.
科学的研究の応用
1-(2-methylhexanoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been studied extensively for its potential therapeutic applications. It has been found to exhibit high affinity and selectivity for the cannabinoid CB1 receptor, which is involved in the regulation of various physiological processes such as appetite, pain, and mood. 1-(2-methylhexanoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has also been shown to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.
特性
IUPAC Name |
1-(2-methylhexanoyl)-4-pyrazol-1-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-3-4-6-13(2)14(20)18-11-7-16(8-12-18,15(21)22)19-10-5-9-17-19/h5,9-10,13H,3-4,6-8,11-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHWODBYPHCNSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(=O)N1CCC(CC1)(C(=O)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylhexanoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5493236.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-N-isopropyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane-5-carboxamide](/img/structure/B5493247.png)
![4-(1H-imidazol-1-yl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5493259.png)
![3-methyl-7-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5493272.png)

![2-(3-cyano-2-methyl-1H-indol-1-yl)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5493289.png)
![ethyl 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5493292.png)
![2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide](/img/structure/B5493294.png)
![(1R*,2R*,6S*,7S*)-4-[4-(4-morpholinylcarbonyl)benzoyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5493305.png)

![N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5493328.png)
![N-methyl-N'-(3-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5493333.png)

![7-(1,3-benzothiazol-2-yl)-4-[2-(2-hydroxyethoxy)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5493338.png)